2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a unique structure combining a pyrroloimidazole core with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized using a thionating agent such as Lawesson’s reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thiol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- 2-(4-chlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Uniqueness
2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C14H16N2OS/c1-2-10-5-7-11(8-6-10)16-13(17)12-4-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
JXWUQWIMWCWJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3CCCN3C2=S |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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